N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound with the molecular formula C28H46N2O5 and a molecular weight of 490.675 . This compound is a derivative of threonine and is often used in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid involves multiple stepsThe final step involves the formation of the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of solvents, catalysts, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexylcyclohexanamine, (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
- N-cyclohexylcyclohexanamine, (2S,3R)-2-(ethenoxycarbonylamino)-3-hydroxybutanoic acid
- N-cyclohexylcyclohexanamine, (2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
Uniqueness
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid is unique due to its specific structural features, such as the presence of both phenylmethoxy and phenylmethoxycarbonyl groups. These groups contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C31H44N2O5 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO5.C12H23N/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22);11-13H,1-10H2/t14-,17+;/m1./s1 |
InChI Key |
FBQGKIIVCFVSBB-CVLQQERVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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